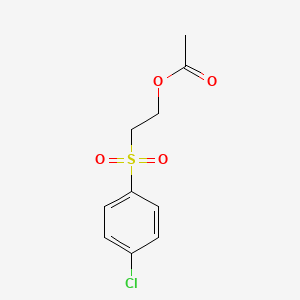

2-(4-Chlorobenzenesulfonyl)ethyl acetate

Description

Significance of the Sulfonyl Moiety in Chemical Transformations

The sulfonyl group (–SO₂–) is a hexavalent sulfur functional group characterized by a sulfur atom double-bonded to two oxygen atoms. wikipedia.orgorganic-chemistry.org Its strong electron-withdrawing nature significantly influences the chemical and physical properties of a molecule. wikipedia.org This electronic effect is crucial for stabilizing adjacent carbanions, a property that is extensively exploited in carbon-carbon bond-forming reactions. wikipedia.org

Furthermore, the sulfonyl group is recognized for its ability to act as a good leaving group in nucleophilic substitution reactions. This characteristic is fundamental to many synthetic transformations. In medicinal chemistry, the introduction of a sulfonyl group can modulate a molecule's solubility, polarity, metabolic stability, and ability to form hydrogen bonds, which can enhance binding affinity to biological targets. nih.gov Sulfonyl-containing compounds are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring the moiety's importance. nih.govnih.gov The sulfonyl group can also be employed as a protecting group for amines and other functionalities, as it is stable under many reaction conditions but can be removed when necessary. wikipedia.org

Overview of Arylsulfonate Esters as Versatile Synthetic Intermediates and Reagents

Arylsulfonate esters are a class of organic compounds that serve as highly versatile intermediates in synthesis. organic-chemistry.org They are frequently used in coupling reactions and as activating groups for hydroxyl functionalities. nih.gov Their utility stems from the arylsulfonate being an excellent leaving group, facilitating a variety of substitution and elimination reactions.

These esters are key precursors in the synthesis of numerous organic molecules, including sulfonamides and other sulfonyl derivatives. preprints.org Research has demonstrated their application in iron-catalyzed cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.org Additionally, certain arylsulfonate esters can act as precursors to sulfonyl radicals under specific conditions, enabling unique transformations. organic-chemistry.org The broad utility and reactivity of arylsulfonate esters have established them as indispensable tools for synthetic organic chemists. organic-chemistry.orgnih.gov

Research Context of 2-(4-Chlorobenzenesulfonyl)ethyl acetate (B1210297) within Ester and Sulfonyl Chemistry

Within the broader field of ester and sulfonyl chemistry, 2-(4-Chlorobenzenesulfonyl)ethyl acetate, also known as ethyl [(4-chlorophenyl)sulfonyl]acetate, emerges as a reagent of interest, particularly in the context of olefination reactions. Its structure, featuring an α-sulfonyl ester, positions it as a potential precursor to a stabilized carbanion. This carbanion can then react with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds.

This reactivity profile places it in the family of reagents used for transformations analogous to the renowned Julia olefination. The classical Julia olefination and its more modern variants, like the Julia-Kocienski olefination, utilize sulfone-stabilized carbanions to convert carbonyls into alkenes. wikipedia.orgnih.gov Reagents with similar structural motifs, such as Ethyl (benzothiazol-2-ylsulfonyl)acetate, have been specifically developed for the modified Julia olefination to produce α,β-unsaturated esters with high stereoselectivity under mild conditions. organic-chemistry.orgrsc.org

The research into this compound likely focuses on its utility as a reagent in similar C-C bond-forming reactions. The 4-chlorobenzenesulfonyl group provides the necessary electron-withdrawing character to acidify the α-proton, facilitating carbanion formation. Chemists would investigate how the electronic and steric nature of this specific aryl sulfonyl group influences the reactivity, yield, and stereoselectivity of olefination reactions compared to other sulfonyl reagents. organic-chemistry.org The compound serves as a valuable tool for synthesizing complex molecules, particularly for creating α,β-unsaturated ester moieties which are common structural features in many biologically active compounds and natural products.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3636-65-5 |

| Molecular Formula | C₁₀H₁₁ClO₄S |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | ethyl [(4-chlorophenyl)sulfonyl]acetate |

| Physical Form | Liquid |

| Purity | 95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-8(12)15-6-7-16(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVALIJNRCICPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of 2 4 Chlorobenzenesulfonyl Ethyl Acetate

Nucleophilic Substitution Reactions Involving the Acetate (B1210297) Moiety

Nucleophilic substitution reactions can be complex for substrates like 2-(4-Chlorobenzenesulfonyl)ethyl acetate. The reaction can potentially occur at the carbonyl carbon of the acetate or at the carbon atom to which the acetate is attached. However, direct substitution at the C-O bond of the acetate is generally challenging as acetate is not a particularly good leaving group unless activated.

The 4-chlorobenzenesulfonyl group is a powerful electron-withdrawing group, which acidifies the protons on the carbon atoms alpha and beta to it. In the context of substitution reactions, the sulfonyl moiety itself is not a leaving group from the carbon backbone. Instead, its presence makes the entire 4-chlorobenzenesulfinate anion a potential leaving group, primarily in elimination reactions, which are often competitive with substitutions.

In a hypothetical substitution scenario, a nucleophile would attack the carbon bearing the acetate group. The sulfonyl group's role would be to activate the substrate towards nucleophilic attack and to stabilize any potential anionic intermediates. However, direct SN2 displacement of the acetate group is less favorable compared to elimination pathways, given the stability of the alternative transition states.

The stereochemical outcome of a nucleophilic substitution reaction is dependent on the mechanism. Should a direct substitution occur at the carbon bearing the acetate group, the pathway would determine the stereochemistry of the product.

SN2 Pathway: A bimolecular substitution (SN2) mechanism would proceed with an inversion of stereochemistry at the chiral center, if one were present. The nucleophile attacks from the side opposite to the leaving group in a single, concerted step.

SN1 Pathway: A unimolecular substitution (SN1) mechanism involves the formation of a planar carbocation intermediate. This would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation.

Without specific experimental data for this compound, the preferred pathway cannot be definitively established and would depend heavily on reaction conditions such as the solvent, the nature of the nucleophile, and the temperature.

Elimination Reactions and Olefin Formation from Sulfonyl Esters

Elimination reactions are a highly probable pathway for β-acetoxy sulfones, particularly in the presence of a base. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the proton on the carbon alpha to it, facilitating its abstraction by a base. This initiates an E2 or E1cb elimination sequence, leading to the formation of an alkene. For this compound, the expected product of such an elimination would be 4-chlorophenyl vinyl sulfone and acetic acid.

The general mechanism involves the removal of the acidic proton at the α-carbon, followed by the elimination of the acetate group from the β-carbon to form a double bond.

| Reaction Type | Reagent/Condition | Major Product | By-product |

| Base-induced Elimination | Sodium ethoxide in ethanol | 4-Chlorophenyl vinyl sulfone | Ethyl acetate |

| Thermal Elimination | High Temperature (>400 °C) | 4-Chlorophenyl vinyl sulfone | Acetic acid |

This table represents expected outcomes based on the reactivity of analogous compounds.

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for olefin synthesis that utilizes phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A direct sulfur analogue is the Julia-Kocienski olefination. The substrate, this compound, is not a direct reagent for these reactions as it lacks the requisite acidic proton alpha to both the sulfonyl group and an activating group like an ester on the same carbon.

However, related sulfonyl compounds are central to such transformations. For instance, ethyl (benzothiazol-2-ylsulfonyl)acetate, an α-sulfonyl acetate, is used in modified Julia olefinations to produce α,β-unsaturated esters from aldehydes under mild conditions. nih.gov This highlights how sulfonyl groups can be used to activate adjacent positions for carbanion formation and subsequent olefination, even though the specific structure of this compound is not suited for this direct role.

Sulfenes (R₂C=SO₂) are highly reactive intermediates typically generated from the reaction of alkanesulfonyl chlorides bearing an α-hydrogen with a base. The structure of this compound does not make it a standard precursor for sulfene generation via simple base-induced elimination, as the leaving group (acetate) is not on the sulfur atom.

Vinylsulfonic acid derivatives could potentially be synthesized from the elimination product, 4-chlorophenyl vinyl sulfone. Further oxidation or other chemical modifications of the vinyl sulfone could lead to derivatives of vinylsulfonic acid, but this is not a direct reaction of the parent compound.

Radical-Mediated Reactions and Sulfonyl Radical Intermediates

The bond between the aromatic ring and the sulfur atom in arylsulfonyl compounds can undergo homolytic cleavage under thermal or photochemical conditions to generate sulfonyl radicals. nih.gov It is plausible that this compound could serve as a precursor to the 4-chlorobenzenesulfonyl radical.

RSO₂-R' → RSO₂• + R'•

Once formed, the 4-chlorobenzenesulfonyl radical is an electrophilic radical species that can participate in a variety of transformations. nih.gov Key reactions involving sulfonyl radicals include:

Addition to Alkenes and Alkynes: Sulfonyl radicals readily add across carbon-carbon multiple bonds to form new carbon-centered radicals, which can be trapped or undergo further reactions like cyclization. mdpi.comresearchgate.net

Hydrogen Atom Abstraction: They can abstract hydrogen atoms from suitable donors.

Cyclization Reactions: In appropriately designed molecules, a sulfonyl radical can trigger intramolecular cyclization cascades. nih.gov

The synthetic utility of sulfonyl radicals has been widely demonstrated, providing pathways to complex sulfone-containing molecules. nih.govrmit.edu.vn The fragmentation of β-sulfonyl radicals is also a known process that results in the formation of an alkene and a sulfonyl radical, representing a potential reverse pathway. nih.gov

Cross-Coupling Reactions Involving the Arylsulfonate Ester

Aryl sulfonate esters, including this compound, are valuable substrates in cross-coupling reactions, offering an alternative to the more commonly used aryl halides. The sulfonate group can act as a leaving group in palladium-catalyzed and other transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous aryl sulfonates.

Detailed research has demonstrated the utility of aryl sulfonates in various cross-coupling methodologies:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide or sulfonate in the presence of a palladium catalyst and a base to form a biaryl product. The catalytic cycle typically involves the oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency of this reaction can be influenced by the choice of ligands, base, and solvent.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or sulfonate with an alkene to form a substituted alkene. The mechanism proceeds through oxidative addition of the aryl sulfonate to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

Julia-Kocienski Olefination: While not a direct cross-coupling of the arylsulfonate group, the related Julia-Kocienski olefination is a significant reaction involving sulfones. In this reaction, a β-alkoxy sulfone, which is structurally related to this compound, can undergo elimination to form an alkene. This suggests a potential pathway for the transformation of the title compound into vinyl derivatives under specific conditions.

The following table summarizes the general conditions for these cross-coupling reactions with aryl sulfonates:

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or phosphate base | Biaryl |

| Heck Reaction | Alkene | Pd(0) complex (e.g., Pd(OAc)₂) | Amine base | Substituted alkene |

| Julia-Kocienski Olefination | Aldehyde or ketone | Not applicable (base-mediated) | Strong base (e.g., DBU) | Alkene |

Proposed Reaction Mechanisms for Sulfonylation Processes

The formation of this compound likely proceeds through the reaction of 4-chlorobenzenesulfonyl chloride with vinyl acetate or a related ethylene glycol derivative. The precise mechanism can vary depending on the specific reactants and conditions employed.

One plausible mechanism involves the addition of the sulfonyl chloride to the double bond of vinyl acetate . This reaction can be initiated by a radical initiator or proceed through a polar mechanism. In a radical pathway, the sulfonyl chloride would first form a sulfonyl radical, which then adds to the vinyl acetate double bond. The resulting radical intermediate would then abstract a chlorine atom from another molecule of the sulfonyl chloride to yield the product and propagate the radical chain.

Alternatively, a polar mechanism could involve the electrophilic attack of the sulfur atom of the sulfonyl chloride on the electron-rich double bond of vinyl acetate, potentially catalyzed by a Lewis acid. This would generate a carbocationic intermediate, which would then be trapped by the chloride ion to give the final product.

Another potential synthetic route is the esterification of 2-(4-chlorobenzenesulfonyl)ethanol . In this two-step process, 4-chlorobenzenesulfonyl chloride would first be reacted with ethylene glycol to form the corresponding alcohol. Subsequent esterification of this alcohol with acetic anhydride or acetyl chloride would then yield this compound. The mechanism of the final esterification step would follow the standard pathways for these reactions, typically involving nucleophilic acyl substitution.

The formation of the precursor, 4-chlorobenzenesulfonyl chloride, is generally achieved through the chlorosulfonation of chlorobenzene (B131634) . This electrophilic aromatic substitution reaction involves the attack of chlorobenzene by chlorosulfonic acid.

A general representation of the sulfonylation mechanism of an aromatic compound is as follows:

Formation of the electrophile: In the case of chlorosulfonation, chlorosulfonic acid acts as the electrophile.

Electrophilic attack: The aromatic ring of chlorobenzene attacks the sulfur atom of the chlorosulfonic acid, leading to the formation of a sigma complex (arenium ion).

Deprotonation: A base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl sulfonic acid.

Conversion to sulfonyl chloride: The resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with a chlorinating agent, such as thionyl chloride or the excess chlorosulfonic acid itself.

Structural Elucidation and Spectroscopic Characterization Studies of 2 4 Chlorobenzenesulfonyl Ethyl Acetate and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Chlorobenzenesulfonyl)ethyl acetate (B1210297), both ¹H-NMR and ¹³C-NMR spectroscopy provide critical information for structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(4-Chlorobenzenesulfonyl)ethyl acetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-chlorobenzenesulfonyl group typically appear as two doublets in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom. The protons on the ethyl group of the acetate moiety will present as a quartet for the methylene group (-CH₂-) adjacent to the oxygen atom (δ ~4.2 ppm) and a triplet for the terminal methyl group (-CH₃) (δ ~1.3 ppm). The two methylene groups of the ethylsulfonyl portion are expected to appear as triplets in the δ 3.5-4.5 ppm region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. docbrown.info For this compound, a total of 8 distinct signals are anticipated in the proton-decoupled spectrum. The carbonyl carbon of the ester group is expected to have the most downfield shift (δ ~170 ppm). The carbons of the aromatic ring will resonate in the δ 128-145 ppm range, with the carbon atom attached to the chlorine showing a characteristic shift. The methylene carbons of the ethyl chain and the ethyl acetate group will appear in the δ 60-70 ppm region, while the methyl carbon of the acetate group will be the most upfield signal (δ ~14 ppm).

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H-NMR Chemical Shift (ppm, predicted) | ¹³C-NMR Chemical Shift (ppm, predicted) |

| Ar-H (ortho to SO₂) | d, ~7.9 | C-SO₂: ~139 |

| Ar-H (meta to SO₂) | d, ~7.6 | C-Cl: ~141 |

| -SO₂-CH₂- | t, ~3.8 | C (ortho to SO₂): ~129 |

| -CH₂-OAc | t, ~4.4 | C (meta to SO₂): ~130 |

| -O-CH₂-CH₃ | q, ~4.2 | C=O: ~170 |

| -O-CH₂-CH₃ | t, ~1.3 | -SO₂-CH₂-: ~55 |

| -CH₂-OAc: ~62 | ||

| -O-CH₂-CH₃: ~61 | ||

| -O-CH₂-CH₃: ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its key functional groups. A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ester group. orgchemboulder.com The sulfone group will exhibit two characteristic strong stretching vibrations for the S=O bonds, typically found around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and the C-Cl stretching vibration will be observed in the fingerprint region, typically around 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the sulfone group (S=O) also typically gives a strong Raman signal. Non-polar bonds, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ester C=O | Stretch | 1750-1735 (Strong) | Moderate |

| Sulfone S=O | Asymmetric Stretch | 1350-1300 (Strong) | Weak |

| Sulfone S=O | Symmetric Stretch | 1160-1120 (Strong) | Strong |

| Ester C-O | Stretch | 1300-1000 (Strong) | Moderate |

| Aromatic C=C | Stretch | 1600-1450 (Variable) | Strong |

| C-Cl | Stretch | 800-600 (Moderate) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁ClO₄S), the calculated monoisotopic mass is 262.0094 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which confirms the molecular formula.

The mass spectrum will also show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester group, loss of the ethyl group, and fragmentation of the sulfonyl moiety.

Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

The geometry around the sulfur atom in the sulfone group is expected to be tetrahedral. The C-S and S=O bond lengths will be consistent with those observed in other aryl sulfones. The crystal packing would be influenced by intermolecular interactions such as dipole-dipole interactions and weak hydrogen bonds.

Correlation of Spectroscopic Data with Molecular Structure

The power of a multi-technique approach lies in the correlation of data from different spectroscopic methods to build a complete and unambiguous picture of the molecular structure.

NMR data establishes the connectivity of the carbon and hydrogen atoms, confirming the presence of the 4-chlorophenyl ring, the ethylsulfonyl chain, and the ethyl acetate group.

IR and Raman data confirm the presence of the key functional groups (sulfone, ester, aromatic ring, C-Cl bond) identified by NMR. The characteristic vibrational frequencies provide orthogonal evidence for the proposed structure.

HRMS data provides the exact molecular formula, which must be consistent with the structure deduced from NMR and IR. The fragmentation pattern in the mass spectrum further supports the proposed connectivity of the atoms.

Single Crystal X-ray Diffraction , if available, would provide the ultimate confirmation of the structure, including stereochemistry and solid-state conformation, which should be consistent with the bonding information derived from the other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of the Sulfonyl Moiety

Quantum Chemical Calculations on Sulfonyl Group Electronic Structure

The sulfonyl group (–SO₂–) is characterized by a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to two carbon atoms (one from the aryl ring and one from the ethyl acetate (B1210297) moiety). This arrangement leads to a significant polarization of electron density. Theoretical studies on related sulfonamides and sulfonate esters consistently show that the sulfur atom is electron-deficient, while the oxygen atoms are electron-rich. mkjc.inacs.org This is a consequence of the high electronegativity of oxygen relative to sulfur.

Analyses such as Natural Bond Orbital (NBO) calculations on analogous benzene (B151609) sulfonamide derivatives reveal the specific nature of the bonding and charge distribution. mkjc.inresearchgate.net The S=O bonds are highly polarized, with significant charge localized on the oxygen atoms. The sulfur atom, in turn, bears a substantial positive partial charge. This electronic arrangement is critical for the group's ability to act as a strong electron-withdrawing group, influencing the aromatic ring's reactivity.

The electronic structure is further elucidated by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aryl sulfonyl compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often associated with the sulfonyl group and the aryl ring. nih.govnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For sulfonyl-containing compounds, this gap influences their potential as electrophiles.

Table 1: Representative Mulliken Atomic Charges for a Substituted Benzenesulfonyl Moiety

| Atom | Representative Partial Charge (a.u.) |

| S | +1.5 to +2.0 |

| O | -0.8 to -1.0 |

| C (aryl, attached to S) | +0.2 to +0.5 |

| C (alkyl, attached to S) | +0.1 to +0.3 |

Note: These values are representative and derived from computational studies on analogous aryl sulfonyl compounds. The exact values for 2-(4-Chlorobenzenesulfonyl)ethyl acetate would require specific calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.govnih.gov For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.

Studies on similar aryl sulfonamides and sulfonate esters reveal key structural features. mkjc.inmdpi.com The geometry around the sulfur atom is approximately tetrahedral. The S=O bond lengths are typically short, indicative of their double-bond character. For instance, in a related benzenesulfonamide (B165840) derivative, the S–O bond lengths were calculated to be around 1.424 Å. mkjc.in The C–S and S–N (in sulfonamides) or S–O (in sulfonate esters) bond lengths are longer, reflecting their single-bond nature. nih.gov

Table 2: Typical Geometric Parameters for Aryl Sulfonyl Esters from DFT Calculations

| Parameter | Typical Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| C(aryl)–S Bond Length | 1.75 - 1.80 Å |

| S–O(ester) Bond Length | 1.58 - 1.62 Å |

| O=S=O Bond Angle | ~120° |

| C(aryl)–S–O(ester) Bond Angle | ~105° |

| C(aryl)–S–O=O Dihedral Angle | Varies with conformation |

Note: These values are based on DFT studies of analogous compounds. mkjc.innih.gov

Analysis of Bonding Interactions within Sulfonyl Esters

The nature of the chemical bonds within the sulfonyl ester moiety is complex and has been a subject of theoretical investigation. Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the bonding in terms of localized electron-pair bonds and interactions between them. mkjc.inresearchgate.net

In the sulfonyl group, the S=O bonds are best described as a combination of a strong σ bond and a weaker π interaction. There has been historical debate about the extent of d-orbital participation from sulfur in this π-bonding. However, modern computational studies, particularly on sulfonamides, suggest that S–N π-bonding involving S3p contributions is essentially absent, with electron repulsion being a more dominant factor in determining rotational barriers. acs.org A similar principle can be extended to the S-O bonds in sulfonate esters.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. acs.orgnih.gov For this compound, theoretical studies can identify the most likely sites for nucleophilic or electrophilic attack and map out the potential energy surfaces of its reactions.

The electron-deficient nature of the sulfur atom in the sulfonyl group makes it a prime target for nucleophilic attack. researchgate.netnih.gov Computational studies on the hydrolysis and nucleophilic substitution of sulfonate esters have explored various possible mechanisms, including concerted (SN2-like) and stepwise (addition-elimination) pathways. acs.orgorganic-chemistry.org

In a concerted mechanism, the nucleophile attacks the sulfur atom at the same time as the leaving group departs, proceeding through a single transition state. In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a pentacoordinate intermediate, which then breaks down to release the leaving group. DFT calculations can determine the activation energies for these different pathways, thereby predicting which mechanism is more favorable. For the alkaline hydrolysis of aryl benzenesulfonates, a concerted mechanism involving a single transition state has been suggested to be a better interpretation of combined experimental and theoretical data. acs.org

The reactivity of the aromatic ring is also significantly influenced by the sulfonyl group. As a strong deactivating, meta-directing group, it will influence the outcomes of any electrophilic aromatic substitution reactions. Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the para position occupied by the chlorine atom. nih.gov Computational models can predict the feasibility and regioselectivity of such reactions.

Chemical Transformations and Synthesis of Advanced Derivatives from 2 4 Chlorobenzenesulfonyl Ethyl Acetate

Functionalization and Derivatization of the Ethyl Acetate (B1210297) Chain

The ethyl acetate moiety of 2-(4-chlorobenzenesulfonyl)ethyl acetate is a key site for chemical manipulation. The presence of the strongly electron-withdrawing 4-chlorobenzenesulfonyl group significantly increases the acidity of the α-protons (the CH₂ group adjacent to the ester carbonyl), making this position susceptible to a range of carbon-carbon bond-forming reactions.

Key transformations include:

Alkylation: In the presence of a suitable base, the α-carbon can be deprotonated to form a carbanion. This nucleophilic intermediate can then react with various alkyl halides to introduce new alkyl substituents. This process allows for the extension and branching of the carbon chain, leading to a diverse library of α-substituted sulfones.

Acylation: Similar to alkylation, the carbanion generated at the α-position can react with acylating agents, such as acid chlorides or anhydrides, to introduce keto functionalities. The resulting β-keto sulfones are valuable synthetic intermediates for the construction of more complex heterocyclic and carbocyclic systems.

Hydrolysis and Transesterification: The ester group itself can be modified. Basic or acidic hydrolysis can convert the ethyl ester into the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation. Alternatively, transesterification with different alcohols under catalytic conditions can be employed to synthesize a variety of alternative esters, potentially altering the compound's physical and chemical properties.

These transformations are fundamental in leveraging the ethyl acetate chain as a reactive handle for building molecular complexity.

Modifications to the Chlorobenzene (B131634) Aromatic Ring

The 4-chlorobenzenesulfonyl moiety provides another avenue for structural diversification. The chlorine atom on the aromatic ring can be substituted or engaged in cross-coupling reactions, while the aromatic ring itself is activated towards certain transformations due to the electron-withdrawing nature of the sulfonyl group.

Nucleophilic Aromatic Substitution (S_NAr): The sulfonyl group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org This effect is most pronounced at the ortho and para positions. Consequently, the chlorine atom at the para position can be displaced by strong nucleophiles. While benzene (B151609) itself is generally inert to nucleophiles, the presence of activating groups facilitates these reactions. libretexts.orgtaylorfrancis.com Typical nucleophiles include alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups in place of the chlorine atom.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of amines (primary or secondary) with the aryl chloride, forming a C-N bond and providing an alternative route to N-aryl sulfonamides.

Copper-Catalyzed Coupling: Copper-based catalytic systems have also proven effective for the N-arylation of sulfonamides with aryl chlorides, offering a complementary approach to palladium catalysis. nih.govresearchgate.net

The table below summarizes some potential modifications to the chlorobenzene ring.

| Reaction Type | Reagent/Catalyst | Bond Formed | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | RONa, RSNa, R₂NH | C-O, C-S, C-N | Aryl ethers, Aryl thioethers, Aryl amines |

| Suzuki Coupling | Ar'B(OH)₂, Pd catalyst | C-C | Biaryl sulfones |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst | C-N | N-Aryl sulfonamides |

| Copper-Catalyzed N-Arylation | R₂NH, Cu catalyst | C-N | N-Aryl sulfonamides |

Exploration of Sulfonyl Hydrazide Intermediates and their Reactivity as Sulfonyl Sources

Sulfonyl hydrazides are stable, easy-to-handle crystalline solids that have emerged as exceptionally versatile reagents in modern organic synthesis. nih.gov They are typically prepared by the reaction of a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, with hydrazine (B178648) hydrate. lookchem.commdpi.comgoogle.com

Once formed, sulfonyl hydrazides serve as powerful precursors for the sulfonyl moiety (R-SO₂), often acting as sources of sulfonyl radicals. researchgate.netresearchgate.net The hydrazinyl group can be cleaved under various conditions (thermal, oxidative, radical, or transition metal-catalyzed), releasing the sulfonyl group to participate in a wide range of bond-forming reactions. researchgate.net

Key applications of sulfonyl hydrazides include:

Sulfonylation Reactions: They are excellent reagents for the synthesis of sulfones, sulfonamides, and sulfonyl halides. researchgate.net

Radical Precursors: Under oxidative conditions, they can generate sulfonyl radicals, which can add to alkenes and alkynes to form vinyl sulfones and other valuable structures. researchgate.net

Cross-Coupling Partners: They can participate in cross-coupling reactions to form C-S, C-C, and even C-N bonds. nih.govnih.gov

Conversion back to Sulfonyl Halides: Sulfonyl hydrazides can be converted back into sulfonyl chlorides or bromides using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), demonstrating their utility as a stable, protected form of the more reactive sulfonyl halide. mdpi.com

This reactivity makes sulfonyl hydrazides derived from 4-chlorobenzenesulfonyl chloride valuable intermediates for constructing complex molecules where direct use of the sulfonyl chloride might be problematic. researchgate.netresearchgate.net

Design and Synthesis of Novel Sulfonyl-Containing Scaffolds for Organic Synthesis

The chemical transformations discussed in the preceding sections provide a toolbox for the design and synthesis of novel molecular scaffolds centered around the 4-chlorobenzenesulfonyl core. The sulfonyl group is a key structural motif in medicinal chemistry, known for its ability to form hydrogen bonds and constrain molecular conformations to fit biological targets. nih.gov

By combining the various synthetic strategies, complex and diverse molecular architectures can be achieved:

Sequential Functionalization: A synthetic route could begin with a modification of the chlorobenzene ring via a Suzuki coupling to install a new aryl substituent. The resulting biaryl sulfonyl structure could then undergo functionalization at the ethyl acetate chain via alkylation.

Divergent Synthesis from a Common Intermediate: 4-chlorobenzenesulfonyl chloride acts as a branch point. One portion can be converted to this compound for side-chain modifications, while another portion is reacted with a diverse panel of amines to create a library of sulfonamides. sigmaaldrich.com

Scaffold Hopping via Radical Chemistry: The corresponding sulfonyl hydrazide can be used in radical cascade reactions, where the initial formation of a C-S bond triggers subsequent cyclizations to rapidly build complex polycyclic scaffolds. researchgate.net

Synthesis of Bioactive Conjugates: The carboxylic acid, obtained from hydrolysis of the ethyl acetate group, can be used to link the sulfonyl-containing scaffold to other molecules of interest, such as amino acids or heterocyclic drugs, creating hybrid molecules with potentially novel properties. Novel pyrazolecarbamide derivatives containing a sulfonate fragment have been synthesized and shown to possess potential antifungal and antiviral activities. nih.govnih.govfrontiersin.org

The modular nature of these synthetic approaches allows for the systematic variation of each component of the original molecule, facilitating the exploration of chemical space and the development of new structures for applications in materials science and medicinal chemistry.

Emerging Applications of Sulfonyl Esters in Chemical Research

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The sulfonyl group is a powerful tool in organic synthesis, primarily because sulfonate esters are excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. The general structure of a sulfonyl ester allows for the activation of hydroxyl groups in alcohols, converting them into a more reactive form.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to form large, organized structures. Sulfonyl groups can participate in forming these assemblies through dipole-dipole interactions or by being integrated into larger host molecules like calixarenes. These "sulfonylcalixarenes" are studied for their ability to selectively bind guest molecules.

There is no specific research available that documents the use of 2-(4-Chlorobenzenesulfonyl)ethyl acetate (B1210297) in the synthesis of sulfonylcalixarenes or its application within other host-guest systems. The design of supramolecular building blocks is highly specific, and this particular compound has not been identified in the literature as a precursor or component for such systems. mdpi.comresearchgate.net

Precursor Research in Advanced Polymer Chemistry and Materials Science

Sulfonate-containing polymers are a significant class of materials known for their unique properties, including thermal stability and ion-exchange capabilities. They are often synthesized through the polymerization of monomers containing sulfonate ester or sulfonyl chloride groups.

No studies were found that specifically investigate 2-(4-Chlorobenzenesulfonyl)ethyl acetate as a monomer or precursor for the synthesis of advanced polymers. Research in this field typically focuses on bifunctional molecules that can undergo polymerization, and the monofunctional nature of this compound (with respect to typical polymerization reactions) may limit its direct application as a primary monomer.

Catalytic Applications of Sulfonyl-Containing Systems in Organic Reactions

The sulfonyl group is integral to certain catalysts, either as part of a ligand that coordinates to a metal center or as a component of an organocatalyst. These catalysts are employed in a variety of organic transformations.

There is no evidence in the scientific literature to suggest that This compound itself possesses catalytic activity or is used as a key component in the synthesis of catalytic systems. While general research on the catalytic degradation of ethyl acetate exists, it is unrelated to the specific catalytic properties of the subject compound. mdpi.comresearchgate.net

Investigative Studies in Agrochemical Precursor Development

Compounds containing sulfonyl groups are prevalent in the agrochemical industry, found in the structures of many herbicides, fungicides, and insecticides. The development of new agrochemicals often involves synthesizing and testing novel sulfonyl-containing molecules.

A review of the literature did not uncover any investigative studies where This compound is identified as a precursor or intermediate in the development of new agrochemicals. While related structures, such as pyrimidine sulfonate esters, have been designed and tested for such purposes, this specific compound is not mentioned in available research.

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorobenzenesulfonyl)ethyl acetate, and how can reaction conditions be optimized for academic lab-scale preparation?

- Methodological Answer : The synthesis typically involves sulfonylation of ethyl acetate derivatives using 4-chlorobenzenesulfonyl chloride as a key precursor. A nucleophilic substitution or esterification reaction under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) is common. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to ethyl acetate derivative). Purification via column chromatography (ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals: sulfonyl group protons (δ 7.6–8.0 ppm, aromatic), acetate methyl (δ 2.1–2.3 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns (e.g., loss of acetate or sulfonyl groups) confirm the structure .

- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) groups .

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction, and what software tools are recommended for data analysis?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Data collection at low temperatures (100 K) minimizes thermal motion. Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry. Key parameters: R-factor (<0.05), bond length/angle accuracy .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do computational results align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies. Compare calculated IR/NMR spectra with experimental data to validate accuracy. Discrepancies in dipole moments or charge distribution may arise from solvent effects (include PCM models for solvation) .

Q. How can researchers analyze and resolve contradictions in spectroscopic or crystallographic data when studying derivatives of this compound?

- Methodological Answer : Conflicting data (e.g., NMR vs. X-ray bond lengths) require cross-validation:

- Crystallographic : Check for disorder or twinning in the crystal lattice using SHELXD .

- Spectroscopic : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or tautomeric equilibria .

- Statistical Tools : Use R² correlations (>0.9) to assess computational-experimental alignment .

Q. What strategies are recommended for evaluating the solvent effects and thermodynamic stability of this compound in different experimental conditions?

- Methodological Answer :

- Thermodynamic Stability : Measure enthalpy of formation (ΔfH) via calorimetry or estimate using group contribution methods. Refer to NIST data for ethyl acetate analogs (ΔfH = −463 kJ/mol) .

- Solvent Effects : Use Hansen solubility parameters to optimize reaction media. Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

Q. What methodological considerations are critical when adapting in vitro anticancer assays (e.g., MTT) to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Cell Line Selection : Use MCF-7 (breast cancer) or similar lines, as sulfonamide derivatives show targeted activity .

- Dose Optimization : Determine LD₅₀ via serial dilution (0.1–100 μg/mL). Compare to standards like 1,3-bis(4-chlorobenzenesulfonyl)imidazolidine-2-one (LD₅₀ = 65.8 μg/mL) .

- Assay Validation : Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.